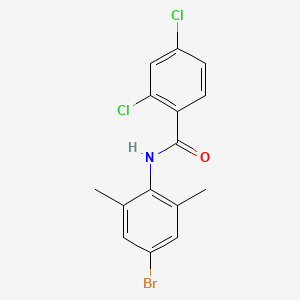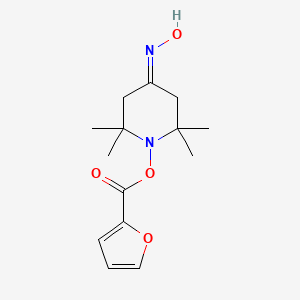
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a furan ring, and a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then functionalized to introduce the hydroxyimino group. The furan-2-carboxylate moiety is then attached through esterification or other suitable reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction parameters precisely, leading to higher efficiency and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxoammonium ions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxoammonium salts, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential as a spin label in electron spin resonance (ESR) spectroscopy, which helps in understanding the structure and dynamics of biological molecules.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in mitigating oxidative stress-related conditions.
Mecanismo De Acción
The mechanism of action of (4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate involves its ability to form stable radicals. The hydroxyimino group can interact with various molecular targets, including reactive oxygen species (ROS), to scavenge free radicals and prevent oxidative damage. This interaction helps in stabilizing the compound and enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A well-known nitroxide radical used in organic synthesis and as a spin label in ESR spectroscopy.
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another nitroxide radical with similar applications in chemistry and biology.
Uniqueness
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate is unique due to its combination of a piperidine ring, a furan ring, and a hydroxyimino group. This structure provides distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-13(2)8-10(15-18)9-14(3,4)16(13)20-12(17)11-6-5-7-19-11/h5-7,18H,8-9H2,1-4H3 |
Clave InChI |
UCZNAAFJAOBLCU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NO)CC(N1OC(=O)C2=CC=CO2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B15005792.png)
![Ethyl 5-[({[4-(phenylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15005794.png)
![N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B15005795.png)
![N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15005809.png)

![4-[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylbutanenitrile](/img/structure/B15005828.png)
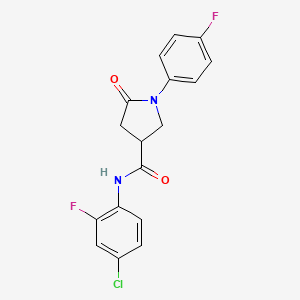
![Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate](/img/structure/B15005834.png)
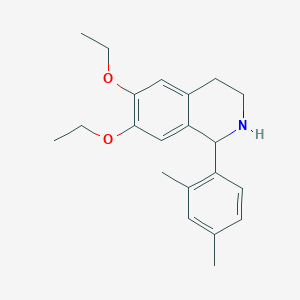
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B15005844.png)
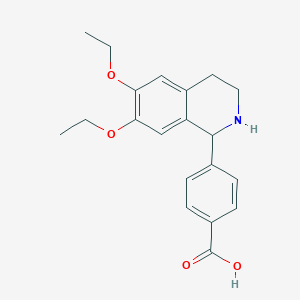
![(4-{[(2-Chloro-5-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B15005847.png)
![10-isobutyryl-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005854.png)
